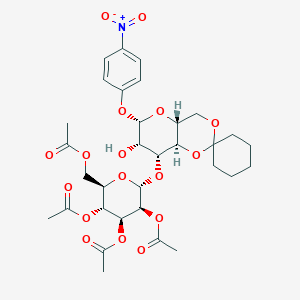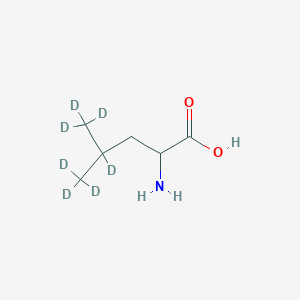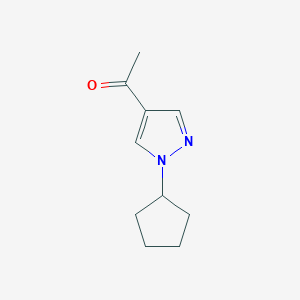
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (CPE) is a cyclopentyl pyrazole derivative that has been studied for its potential applications in various scientific fields. CPE is a synthetic compound that has been used in a variety of research studies due to its unique properties. CPE has been studied for its ability to interact with various biological systems and its ability to modulate biological activities. CPE has been used in various research studies to investigate its potential therapeutic applications, including its ability to modulate the activity of enzymes, proteins, and receptors.
Applications De Recherche Scientifique
Structural Characterization : A study focused on the structural characterization and Hirshfeld surface analysis of a similar pyrazoline compound. The compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This research contributes to understanding the molecular structure and intermolecular interactions in crystals of such compounds (Delgado et al., 2020).
Synthesis and Insecticidal Evaluation : Another study involved the synthesis and evaluation of pyrazole-based tetrahydropyrimidine derivatives for insecticidal activity. This research demonstrates the potential use of such compounds in developing new insecticides (Halim et al., 2020).
Electronic Structure Analysis : The solid-state and calculated electronic structure of 4-acetylpyrazole, a related compound, were determined using single-crystal X-ray data. This study contributes to the understanding of the electronic properties of such compounds (Frey et al., 2014).
Chemical Synthesis and Spectral Correlations : Research on the one-pot synthesis of 1 N-acetyl pyrazoles and the spectral correlations of these compounds provides insights into efficient synthesis methods and the physical characteristics of these compounds (Thirunarayanan & Sekar, 2016).
Coordination Polymers Synthesis : A study on the synthesis and structural characterization of copper(II) coordination polymers with related compounds offers potential applications in materials science and coordination chemistry (Semitut et al., 2016).
Novel Heterocyclic Compound Synthesis : Research into the synthesis and characterization of novel pyrazolyl-thiazoles and triazolyl-thiazoles expands the library of heterocyclic compounds, which is crucial for pharmaceutical and chemical industries (Kariuki et al., 2022).
Store-Operated Calcium Entry (SOCE) Inhibitors : A study on the structure-activity relationship of pyrazole SKF-96365 analogues as potential SOCE inhibitors highlights the pharmacological applications of such compounds (Dago et al., 2018).
Propriétés
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUISZZKUWQPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



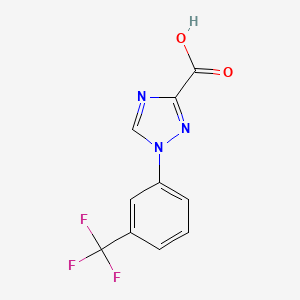
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
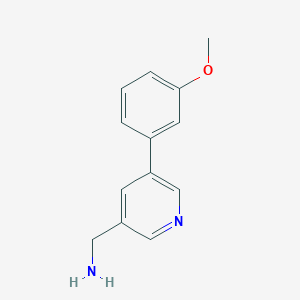
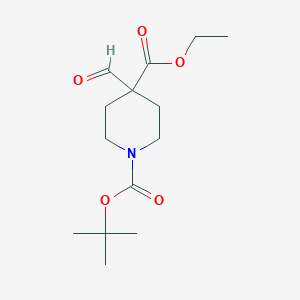
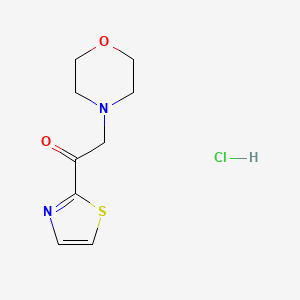
![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
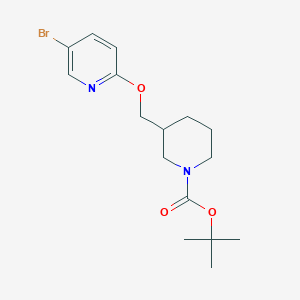
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
